molecular formula C19H19ClN2O3 B2459119 N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1396870-77-1

N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Cat. No.: B2459119
CAS No.: 1396870-77-1
M. Wt: 358.82
InChI Key: WPTAVCWWEVIPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a synthetic oxalamide derivative offered for research purposes. Oxalamide compounds are a significant class of molecules explored in various scientific fields due to their potential biological activities. The structure features a 2-chlorobenzyl group and a 1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group, which may influence its physicochemical properties and interactions in biological systems . Researchers are investigating similar oxalamide structures for their roles as flavor modifiers, tastants, and taste enhancers in comestible products, indicating their potential to interact with biological receptors . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-8-4-2-6-14(16)11-21-17(23)18(24)22-12-19(25)10-9-13-5-1-3-7-15(13)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAVCWWEVIPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the 2-chlorobenzyl group: This step involves the reaction of the oxalamide with 2-chlorobenzyl chloride under basic conditions to introduce the 2-chlorobenzyl group.

    Attachment of the 1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group: This can be done by reacting the intermediate compound with a suitable indene derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N1 and N2 Positions

Key analogs and their structural distinctions:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Bioactivity/Application
Target Compound 2-Chlorobenzyl (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl Hydroxy, chlorophenyl Not explicitly reported
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-methyl Guanidine, fluorophenyl HIV-1 entry inhibition
AWS-I-50 4-Chloro-3-fluorophenyl (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl Amino, fluorophenyl Antiviral (HIV)
DMJ-I-228 4-Chloro-3-fluorophenyl (1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl Guanidino, fluorophenyl Antiviral (HIV)
N1-(4-Chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide 4-Chlorophenyl 4-Hydroxybenzyl Hydroxybenzyl Cytochrome P450 4F11 inhibitor

Structural Insights:

  • Halogenated Aryl Groups: The 2-chlorobenzyl group in the target compound differs from the 4-chloro-3-fluorophenyl groups in BNM-III-170 and AWS-I-50.
  • Indenyl Modifications: The hydroxy group in the target compound’s dihydroindenyl moiety contrasts with amino/guanidino groups in AWS-I-50 and DMJ-I-227.

Thermodynamic and Solubility Properties

  • Hydrogen-Bonding Trends: Non-hydrogen-bonding oxalamides (e.g., N1,N2-bis(2-nitrophenyl)oxalamide ) exhibit lower ΔH° (enthalpy) and ΔS° (entropy) values due to weaker solvent interactions. The target compound’s hydroxy group likely strengthens intramolecular hydrogen bonds, as seen in compound 3 from , which showed ΔH° = +12.3 kJ/mol and ΔS° = +45.2 J/(mol·K). This suggests moderate solubility in polar solvents.

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 2-Chlorobenzyl Group : The oxalamide is reacted with 2-chlorobenzyl chloride under basic conditions.
  • Attachment of the Indene Derivative : The final step involves reacting the intermediate with a suitable indene derivative under acidic or basic conditions.

Enzyme Interactions

The compound's unique structure may allow it to act as a biochemical probe for studying enzyme interactions. The presence of both the chlorobenzyl and indene groups could facilitate binding to specific enzymes or receptors, modulating their activity.

The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to cytotoxic effects .

Comparative Analysis

A comparison with similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
N1-(benzyl)-N2-(methyl)oxalamideLacks chlorine and indene groupsReduced reactivity
N1-(4-hydroxybenzoyl)-3-methylContains hydroxybenzoyl groupNotable anti-inflammatory activity
N1-(benzyl)-N2-(indene derivative)Lacks chlorine atomPotentially altered activity

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have been studied extensively:

  • Antiproliferative Effects : Research on hydroxymethyl derivatives has shown marked antiproliferative effects in mammalian cells, indicating potential for this compound as an anticancer agent .
  • Inhibition Studies : Compounds with similar structures have demonstrated enzyme inhibition capabilities that could translate to therapeutic uses in cancer treatment.

Q & A

Q. What are the standard synthetic routes for N1-(2-chlorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, and how are intermediates purified?

The compound is typically synthesized via a multi-step coupling reaction. For example, oxalamide derivatives are often prepared using carbodiimide coupling agents (e.g., EDCI/HOBt) to join amine and carboxylic acid precursors . Key intermediates, such as the 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety, may require protection/deprotection strategies (e.g., using Boc groups) to prevent side reactions. Purification is achieved via column chromatography or recrystallization, with progress monitored by TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • 1H/13C NMR : Confirms hydrogen and carbon environments, including aromatic protons (δ 7.2–7.5 ppm) and oxalamide carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement. ORTEP diagrams (generated via ORTEP-III) visualize bond angles and torsional strain .

Q. How is preliminary biological activity assessed for this compound?

Initial screening includes:

  • Enzyme Inhibition Assays : Measure IC50 against targets like aggrecanase using fluorogenic substrates .
  • Antimicrobial Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Isotope Labeling : Track binding interactions (e.g., 18O-labeled substrates for aggrecanase) .
  • Site-Directed Mutagenesis : Modify enzyme active sites to assess binding residues (e.g., Tyr substitutions in MMPs) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent Variation : Synthesize analogs with modified chlorobenzyl or indenyl groups (e.g., electron-withdrawing substituents for improved binding) .
  • Conformational Restriction : Incorporate rigid scaffolds (e.g., cis-aminoindanol) to reduce entropy loss upon binding .
  • Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to enhance metabolic stability .

Q. How do computational methods predict electronic properties and binding interactions?

  • DFT Calculations : Use Gaussian-03/B3LYP/6-31G(d,p) to compute HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and global reactivity indices (e.g., electrophilicity) .
  • Molecular Docking : AutoDock or GOLD software models interactions with enzyme active sites (e.g., aggrecanase’s S1’ pocket) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Control variables like buffer pH, temperature, and substrate concentration.
  • Structural Validation : Verify compound purity and stereochemistry via HPLC and circular dichroism (CD).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder Modeling : Split occupancy refinement for flexible groups (e.g., chlorobenzyl rings).
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine non-merohedral twinning .
  • Hydrogen Bonding : Assign using geometric criteria (e.g., D–H···A angles > 120°) and difference Fourier maps .

Methodological Resources

  • Software : SHELX suite (structure solution/refinement) , ORTEP-III (visualization) , Gaussian (DFT) .
  • Databases : PubChem for spectral references , Cambridge Structural Database (CSD) for crystallographic comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.